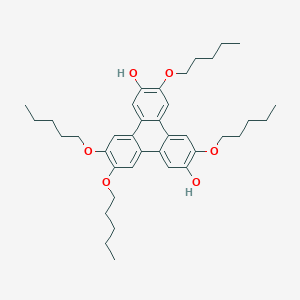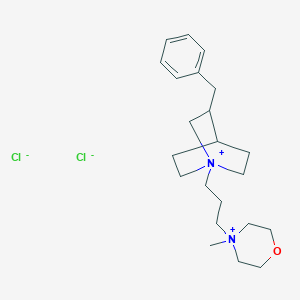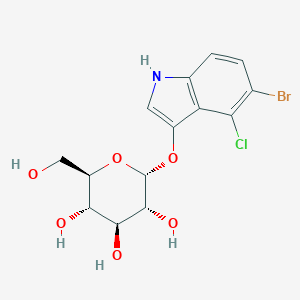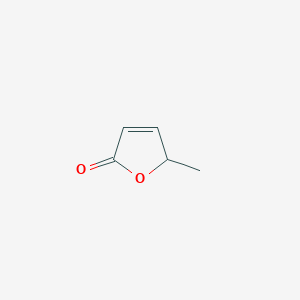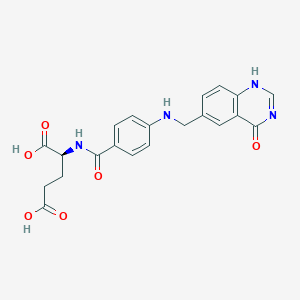
2-Desamino-5,8-dideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desamino-5,8-dideazafolic acid (DDA) is a synthetic analog of folic acid, which is an essential vitamin for the human body. DDA has been extensively studied due to its potential as an anticancer agent and its ability to inhibit the growth of various microorganisms.
Mécanisme D'action
2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Desamino-5,8-dideazafolic acid inhibits this enzyme by binding to the active site of thymidylate synthase and preventing the conversion of dUMP to dTMP.
Effets Biochimiques Et Physiologiques
2-Desamino-5,8-dideazafolic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-Desamino-5,8-dideazafolic acid inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Physiologically, 2-Desamino-5,8-dideazafolic acid has been shown to inhibit the growth of various cancer cell lines and microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Desamino-5,8-dideazafolic acid has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and microorganisms. However, 2-Desamino-5,8-dideazafolic acid also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-Desamino-5,8-dideazafolic acid. One direction is to further investigate its potential as an anticancer agent, including its ability to inhibit the growth of various cancer cell lines and its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as an antimicrobial agent, including its ability to inhibit the growth of various microorganisms and its potential as a treatment for infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-Desamino-5,8-dideazafolic acid and to investigate its potential side effects.
Méthodes De Synthèse
2-Desamino-5,8-dideazafolic acid can be synthesized by several methods, including the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydrofolic acid, or by the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydro-2'-deoxyfolic acid. Both of these methods involve the removal of the 2-amino group from the pyrimidine ring of folic acid, resulting in the formation of 2-Desamino-5,8-dideazafolic acid.
Applications De Recherche Scientifique
2-Desamino-5,8-dideazafolic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. 2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. 2-Desamino-5,8-dideazafolic acid has also been studied for its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites.
Propriétés
Numéro CAS |
106585-70-0 |
|---|---|
Nom du produit |
2-Desamino-5,8-dideazafolic acid |
Formule moléculaire |
C21H20N4O6 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |
Clé InChI |
CSROEJXVRAZBAD-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



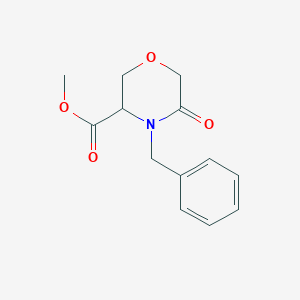
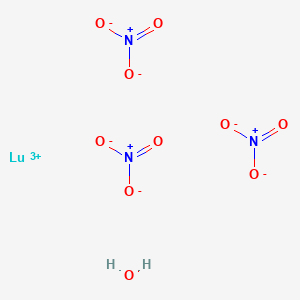
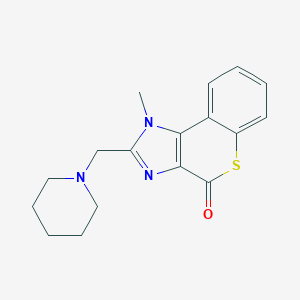
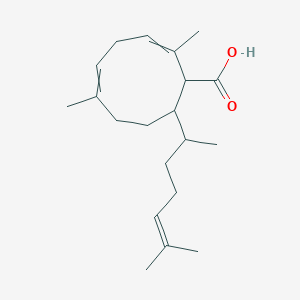
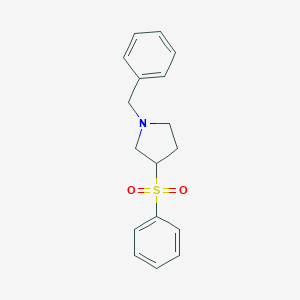
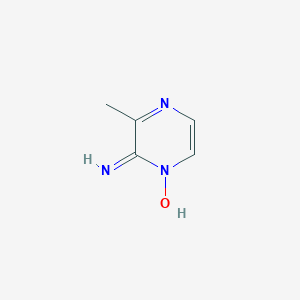
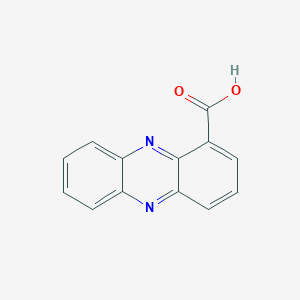
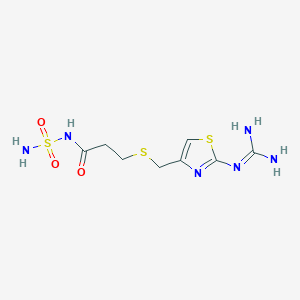
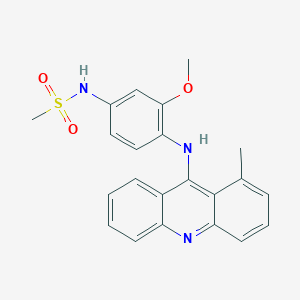
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
